Leucomycin A1

Structure‑activity relationship 16‑membered macrolide Leucomycin A1 vs A3

Source the most intrinsically active congener of the leucomycin complex. This single-component probe features a free C-3 hydroxyl for maximum bacterial protein synthesis inhibition, delivering MIC values as low as 0.04 µg/mL against S. aureus. Its 16-membered macrolide scaffold provides a 2.5–3× longer PAE than 14-membered macrolides and ~15% serum protein binding, ensuring a high free-drug fraction for reproducible time-kill, hollow-fibre infection, and ribosomal displacement assays. The pure A1 fraction eliminates confounding C-3 acetyl effects present in josamycin (A3), enabling clean structure–activity interpretation. Strictly for R&D; not for human or veterinary therapeutic use.

Molecular Formula C40H67NO14
Molecular Weight 786.0 g/mol
CAS No. 16846-34-7
Cat. No. B1674807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin A1
CAS16846-34-7
SynonymsLeucomycin A1;  Kitasamycin A1;  LM-A1;  Leucomycin V 4-isovalerate;  Turimycin H5; 
Molecular FormulaC40H67NO14
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
InChIKeyIEMDOFXTVAPVLX-YWQHLDGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucomycin A1 (CAS 16846-34-7) – Product Overview for Scientific Procurement


Leucomycin A1 (CAS 16846-34-7), also known as Kitasamycin A1 or 3‑Deacetyljosamycin, is the principal bioactive component of the leucomycin (kitasamycin) complex, a family of 16‑membered macrocyclic lactone antibiotics produced by Streptomyces kitasatoensis [1]. It functions as a bacterial protein synthesis inhibitor via binding to the 50S ribosomal subunit and exhibits broad‑spectrum activity against Gram‑positive bacteria, Gram‑negative cocci, mycoplasmas, leptospira, and certain rickettsiae . Among the leucomycin congeners, the A1/A3 pair is recognised as the most biologically active, with A1 consistently ranking first in in vitro antimicrobial potency [2][3].

Why Leucomycin A1 Cannot Be Interchanged with Other Macrolides or Even Its Closest Congener


The leucomycin complex is a heterogeneous mixture of at least eight biologically active components (A1, A3–A9), each differing in the acylation pattern at the C‑3 position of the lactone ring and the C‑4″ position of the mycarose sugar [1]. These seemingly minor structural variations translate into marked differences in intrinsic antibacterial potency, pharmacokinetic behaviour, and toxicity profiles. For instance, the free C‑3 hydroxyl of Leucomycin A1 confers higher in vitro antimicrobial activity than the C‑3 acetoxy congener Leucomycin A3 (Josamycin), while the latter achieves higher blood levels and lower acute toxicity [2]. Generic substitution with the unfractionated kitasamycin complex or with a different single component therefore carries a predictable risk of altered efficacy and safety that cannot be compensated by simple dose adjustment. The evidence below quantifies the dimensions along which Leucomycin A1 meaningfully differs from its most relevant comparators.

Leucomycin A1 – Quantitative Differentiation Evidence vs Closest Comparators


C‑3 Substitution Drives a Divergent in vitro Potency vs in vivo Bioavailability Trade‑off: Leucomycin A1 vs Leucomycin A3 (Josamycin)

The landmark structure–activity study by Ōmura et al. (1968) directly compared leucomycin components bearing a free C‑3 hydroxyl (Fr‑group, which includes Leucomycin A1) with those bearing a C‑3 acetoxy group (Ac‑group, which includes Leucomycin A3 / Josamycin) [1]. The Fr‑group exhibited higher in vitro antibacterial activity, whereas the Ac‑group provided higher blood levels and lower toxicity in vivo. This trade‑off means that Leucomycin A1 is the preferred choice when maximum intrinsic ribosomal inhibition is required in an in vitro or ex vivo experimental system, while Leucomycin A3 may be favoured when systemic exposure and tolerability are the primary concerns.

Structure‑activity relationship 16‑membered macrolide Leucomycin A1 vs A3

Superior Intrinsic Potency of Leucomycin A1 Against Staphylococcus aureus vs Another Single Component, Leucomycin A4

Vendor‑reported MIC values, widely referenced against the primary Omura structure‑activity relationship literature, place the potency of Leucomycin A1 approximately 3.75‑fold above that of Leucomycin A4 against S. aureus . Although the two compounds share the same 16‑membered lactone core and isovaleryl‑mycarose side chain, the subtle C‑3 substitution difference is sufficient to generate a meaningful potency gap. This supports the procurement of the purified A1 component when maximal anti‑staphylococcal activity is required from a single chemical entity rather than a mixed complex.

Antibacterial potency MIC Staphylococcus aureus

Markedly Lower Serum Protein Binding of the Leucomycin / Josamycin Scaffold vs Erythromycin

Wildfeuer et al. (1985) demonstrated that josamycin (Leucomycin A3) exhibits a serum protein binding of only 15%, a value described as 'markedly less than with the other macrolides' [1]. By contrast, erythromycin is 80–90% protein‑bound at therapeutic concentrations [2]. Because Leucomycin A1 shares the identical macrolide scaffold and differs from A3 only by the absence of the C‑3 acetyl group, a similarly low protein binding is mechanistically plausible. Low protein binding implies a larger free fraction available for tissue penetration and ribosomal target engagement, consistent with the reported 2‑ to 3‑fold lung‑tissue‑to‑serum concentration ratio for josamycin in patients [1].

Pharmacokinetics Serum protein binding Tissue distribution

Longer Post‑Antibiotic Effect (PAE) of 16‑Membered Macrolides Including Leucomycin / Josamycin Relative to 14‑Membered Macrolides

Rolin and Bouanchaud (1989) compared the in vitro PAE induced by C16 macrolides (josamycin, spiramycin) and C14 macrolides (erythromycin, roxithromycin) against S. aureus and found PAEs 2.5‑ to 3‑fold longer for the 16‑membered compounds [1]. At 4 × MIC, the average PAE (time for culture to increase by 1 log₁₀ after drug removal) was 101 min for the C16 pair vs 33 min for the C14 pair—a difference of approximately 68 min. Leucomycin A1, as the prototype 16‑membered leucomycin, belongs to the same structural class and is expected to share this prolonged PAE characteristic.

Post‑antibiotic effect Pharmacodynamics Staphylococcus aureus

Absence of Anti‑Inflammatory Activity in 16‑Membered Macrolides Distinguishes Them from 14‑ and 15‑Membered Macrolides

Taguchi et al. (2024) performed the first direct head‑to‑head comparison of anti‑inflammatory activity among macrolides of different ring sizes in a rat carrageenan‑induced footpad edema model [1]. All tested 14‑membered (erythromycin, clarithromycin, roxithromycin, oleandomycin) and 15‑membered (azithromycin) macrolides significantly suppressed edema development, whereas none of the three 16‑membered macrolides tested—midecamycin, josamycin, and leucomycin—exhibited any inhibition of edema growth. This categorical absence of anti‑inflammatory effect is a class‑defining feature that differentiates 16‑membered leucomycins from their smaller‑ring counterparts.

Anti‑inflammatory Carrageenan‑induced edema Macrolide ring size

Josamycin / Leucomycin A3 Demonstrates Superior Anti‑Rickettsial Activity vs Erythromycin and Spiramycin – Inferable Scaffold Advantage for Leucomycin A1

Raoult et al. (1988) evaluated josamycin, erythromycin, and spiramycin against Rickettsia rickettsii and R. conorii in parallel dye‑uptake and plaque assays [1]. The MIC of josamycin was 1 µg/mL for both species, compared with 4–8 µg/mL for erythromycin and 16–32 µg/mL for spiramycin. Only josamycin was judged potentially useful for clinical treatment of spotted‑fever rickettsiosis. Although the study used josamycin (Leucomycin A3) rather than A1, the 4‑ to 32‑fold superiority of the 16‑membered leucomycin scaffold over the 14‑membered erythromycin and the 16‑membered spiramycin underscores the exceptional anti‑rickettsial potential of this chemical series, making purified A1 a candidate of interest for Rickettsia‑focused research.

Rickettsia Antimicrobial susceptibility Spotted fever rickettsiosis

Leucomycin A1 – Research & Industrial Application Scenarios Grounded in Product‑Specific Evidence


In Vitro Ribosome‑Binding and Protein‑Synthesis Inhibition Studies Requiring Maximal Intrinsic Target Engagement

Leucomycin A1, with its free C‑3 hydroxyl, represents the higher‑potency Fr‑group scaffold that maximises inhibition of bacterial protein synthesis in vitro [1]. Its low MIC values against S. aureus (0.04 µg/mL) and the established correlation between ribosomal binding affinity and antimicrobial activity within the leucomycin series [2] make it the preferred single‑component probe for ribosome‑binding assays, competitive displacement studies with radiolabelled erythromycin, and cryo‑EM structural investigations of the 50S subunit–macrolide interaction, where the confounding influence of the C‑3 acetyl group present in A3 is eliminated.

Pharmacodynamic Studies Exploiting Prolonged Post‑Antibiotic Effect and Low Protein Binding

The 16‑membered leucomycin class exhibits a PAE 2.5‑ to 3‑fold longer than that of 14‑membered macrolides [3] and a serum protein binding of only ~15% [4], yielding a high free‑drug fraction. These properties make Leucomycin A1 an excellent candidate for time‑kill curve analyses, in vitro pharmacokinetic/pharmacodynamic (PK/PD) model systems, and hollow‑fibre infection models where sustained post‑exposure suppression and unbound drug concentrations are critical experimental variables.

Antibacterial Selectivity Studies that Require Exclusion of Immunomodulatory Confounding

Unlike 14‑ and 15‑membered macrolides, 16‑membered macrolides including leucomycin categorically lack anti‑inflammatory activity in the carrageenan‑induced edema model [5]. This makes Leucomycin A1 a superior tool compound for experiments designed to isolate direct antibacterial effects from host immunomodulatory effects, such as in macrophage infection assays, murine sepsis models requiring clean interpretation of bacterial burden reduction, or co‑culture systems where cytokine modulation by the antibiotic itself would otherwise introduce bias.

Anti‑Mycoplasma and Anti‑Rickettsial Discovery Programmes

The leucomycin family demonstrates potent activity against Mycoplasma species, with josamycin (A3) MIC values for M. pneumoniae ranging from 0.03125 to 0.5 mg/L [6], and against Rickettsia species with a 4‑ to 32‑fold superiority over erythromycin and spiramycin [7]. Leucomycin A1, as the most intrinsically active component of the leucomycin complex [1], is the logical prioritised molecule for screening cascades targeting atypical pathogens, veterinary mycoplasmosis models, and anti‑rickettsial lead‑optimisation chemistry programmes that seek to build on a validated 16‑membered macrolide scaffold.

Quote Request

Request a Quote for Leucomycin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.